2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
説明
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c27-20(14-29-21-22-16-4-1-2-6-18(16)30-21)26-11-9-25(10-12-26)19-8-7-15(23-24-19)17-5-3-13-28-17/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKQDHIBCQEDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. This compound features a benzothiazole moiety, a furan ring, and a pyridazine structure, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can be broken down into key components:
| Component | Description |
|---|---|
| Benzothiazole | A heterocyclic compound that contributes to antimicrobial and anticancer activities. |
| Furan Ring | Enhances the compound's reactivity and potential as a drug candidate. |
| Pyridazine | Known for various biological activities, including anti-inflammatory and antitumor properties. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Benzothiazole : Synthesized through cyclization reactions involving 2-aminothiophenol.
- Furan and Pyridazine Integration : Achieved through condensation reactions with appropriate aldehydes and amines.
- Final Coupling : The final product is obtained by linking the benzothiazole with the piperazine derivative via an ethanone bridge.
Biological Activities
Research indicates that 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits several significant biological activities:
Antimicrobial Activity
Studies have reported that compounds with similar structural features demonstrate notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein functions .
Antitumor Activity
This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including lung and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways, making it a candidate for further anticancer drug development .
Anti-inflammatory Properties
Compounds derived from the pyridazine structure are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Antitumor Effects : In vitro studies showed that the compound significantly inhibited the growth of A431 and A549 cancer cells at low micromolar concentrations, suggesting its efficacy as an anticancer agent .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its biological activity .
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds similar to 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibit significant antimicrobial properties:
- Antitubercular Activity : Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis, showing promising in vitro results with IC50 values indicating potent inhibition . For instance, compounds derived from benzothiazole demonstrated better binding affinity to the target enzyme DprE1, which is crucial for drug development against tuberculosis.
Anti-cancer Potential
Benzothiazole-based compounds have been investigated for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .
Neuroprotective Effects
Some derivatives have shown neuroprotective effects in preclinical studies, suggesting potential applications in treating neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of neuroinflammation .
Case Studies
Several case studies have been documented that illustrate the applications and effectiveness of compounds related to 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone :
類似化合物との比較
Structural Modifications and Physicochemical Properties
The compound’s structural analogs vary in substituents on the pyridazine, benzothiazole, or piperazine moieties. Key comparisons are summarized below:
Key Observations :
- Substituent Impact on Melting Points : Compounds with aromatic substituents (e.g., 2k and 6a) exhibit higher melting points (162–217°C), likely due to enhanced π-π stacking and crystallinity. The target compound’s furan substituent may reduce melting points compared to phenyl groups, but data are unavailable .
- Yield Variations : Analog 6a achieves an 83% yield, suggesting efficient synthesis, whereas 2k and 2l () show moderate yields (69–74%), possibly due to steric hindrance from bulkier phthalazine groups .
Computational and Spectroscopic Insights
- NMR Trends : In , the benzothiazole protons resonate at δ 7.2–8.3 ppm, while piperazine carbons appear at 45–55 ppm in ¹³C NMR. The target compound’s furan protons are expected near δ 6.5–7.5 ppm, distinct from phenyl analogs (δ 7.2–7.8 ppm) .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reagents/solvents are critical?
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of a benzo[d]thiazole intermediate (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) via cyclocondensation or substitution reactions.
- Step 2 : Reaction with aryl isothiocyanates in N,N-dimethylformamide (DMF) under reflux (4–6 hours) to form thiourea derivatives .
- Step 3 : Further functionalization (e.g., with formaldehyde or methylamine) to generate heterocyclic cores like oxadiazinane or triazinane . Key reagents: DMF (solvent), aryl isothiocyanates, formaldehyde, and ethanol for recrystallization.
Q. How is structural confirmation achieved for intermediates and the final compound?
- NMR Spectroscopy : and NMR are used to confirm backbone connectivity and substituent positions. For example, thiourea derivatives show characteristic NH peaks at δ 9–11 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS m/z calculated for : 477.1024; observed: 477.1026) .
- Elemental Analysis : Cross-checks purity by comparing experimental vs. theoretical C/H/N ratios (e.g., C: 58.2%, H: 4.0%, N: 14.7%) .
Q. What purification methods are recommended for intermediates?
- Recrystallization : Ethanol (EtOH) is commonly used to isolate solids (e.g., thiourea derivatives with 79% yield after recrystallization) .
- TLC Monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress and confirm intermediate purity .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps (e.g., heterocyclization)?
- Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Temperature Control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may improve selectivity for oxadiazinane vs. triazinane products .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers in thiourea derivatives) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., furan protons near δ 7.5 ppm) by correlating - couplings .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
Q. What strategies are effective for evaluating biological activity in structurally similar compounds?
- In Vitro Screening : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) at 10–100 µM concentrations .
- Species-Specific Activity : Reference Table 1 () to prioritize screening against species with high baseline activity (e.g., Sp1 or Sp5 targets).
- Docking Studies : Model interactions with receptors (e.g., histamine H1/H4) using software like AutoDock to predict binding modes .
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the piperazine or furan moieties .
Methodological Best Practices
Key considerations for scaling up synthesis from mg to gram scale:
- Batch Reactors : Ensure uniform heating during reflux to prevent decomposition.
- Column Chromatography : Replace recrystallization with silica gel columns (hexane/EtOAc gradient) for better separation .
- Safety Protocols : Handle aryl isothiocyanates in fume hoods due to toxicity .
Q. How to validate synthetic reproducibility across labs?
- Detailed SOPs : Document reaction times, solvent grades, and equipment (e.g., oil bath vs. microwave heating).
- Inter-lab Comparisons : Share HRMS and NMR raw data via platforms like Zenodo for peer validation .
Approaches to mechanistic studies for key reactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
